![molecular formula C7H9NO4S2 B2819729 5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonamide CAS No. 2241142-37-8](/img/structure/B2819729.png)
5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonamide
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Description
The compound “5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonamide” is a chemical compound with a molecular weight of 254.71 . It is closely related to “5-(1,3-dioxolan-2-yl)thiophene-3-carbaldehyde”, which has a molecular weight of 184.22 .
Molecular Structure Analysis
The InChI code for “5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonamide” is1S/C7H7ClO4S2/c8-14(9,10)5-3-6(13-4-5)7-11-1-2-12-7/h3-4,7H,1-2H2
. This code provides a standard way to encode the compound’s molecular structure.
Scientific Research Applications
Organic Semiconductors and Optoelectronics
Thiophene derivatives play a crucial role in organic electronics due to their π-conjugated structures. 5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonamide can be incorporated into organic semiconductors for applications such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Its electron-rich thiophene core facilitates charge transport, making it suitable for use in these devices .
Corrosion Inhibition
Thiophene derivatives are employed as corrosion inhibitors in industrial chemistry and material science. The presence of sulfur atoms in the thiophene ring enhances their ability to protect metals from corrosion. Researchers can explore the potential of 5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonamide as a corrosion inhibitor for specific applications .
Pharmacological Properties
Thiophene-based compounds exhibit diverse pharmacological effects. While the specific properties of 5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonamide need further investigation, other thiophene derivatives have demonstrated anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic activities. For instance, suprofen (with a 2-substituted thiophene framework) serves as a nonsteroidal anti-inflammatory drug .
Synthetic Intermediates
Researchers can utilize 5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonamide as a building block for synthesizing more complex molecules. Its functional groups allow for further derivatization, enabling the creation of novel compounds with tailored properties. For instance, it could serve as a precursor for drug development or other specialized applications .
Fluorescent Probes and Sensors
Given its unique structure, this compound might find applications as a fluorescent probe or sensor. Researchers can explore its interaction with specific analytes (e.g., metal ions, biomolecules) and design sensitive detection systems. Investigating its fluorescence properties could lead to innovative diagnostic tools .
Metal Complexation and Catalysis
Thiophene derivatives often act as ligands in metal complexes. Researchers can explore the coordination chemistry of 5-(1,3-Dioxolan-2-yl)thiophene-3-sulfonamide with transition metals. Additionally, its sulfonamide group may participate in catalytic reactions, making it an interesting candidate for homogeneous or heterogeneous catalysis .
properties
IUPAC Name |
5-(1,3-dioxolan-2-yl)thiophene-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4S2/c8-14(9,10)5-3-6(13-4-5)7-11-1-2-12-7/h3-4,7H,1-2H2,(H2,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVBIRQMHQOAAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CS2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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